molecular formula C9H8ClNO B2983578 3-chloro-1-methyl-3H-indol-2-one CAS No. 1890184-25-4

3-chloro-1-methyl-3H-indol-2-one

Cat. No.: B2983578
CAS No.: 1890184-25-4
M. Wt: 181.62
InChI Key: KVGZGEFJEMAAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-3H-indol-2-one is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-methyl-3H-indol-2-one typically involves the reaction of indole with chloroacetic acid in the presence of a strong base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors or large-scale batch reactors. These methods ensure the efficient and consistent production of the compound while maintaining quality control standards.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-3H-indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with additional oxygen atoms.

  • Reduction: Reduction products may include this compound with reduced functional groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly for treating infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Chloro-1-methyl-3H-indol-2-one is similar to other indole derivatives, such as 1H-indole, 2-methylindole, and 5-chloroindole. its unique chloro and methyl substituents contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for specific applications where other indoles may not be as effective.

List of Similar Compounds

  • 1H-indole

  • 2-methylindole

  • 5-chloroindole

  • 3-methylindole

  • 4-hydroxyindole

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGZGEFJEMAAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.